Fevipiprant - 872365-14-5

Fevipiprant

Catalog Number: EVT-268527
CAS Number: 872365-14-5
Molecular Formula: C19H17F3N2O4S
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fevipiprant (NVP-QAW039 or QAW039) is a potent, selective, reversible, and competitive antagonist of the prostaglandin D2 receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). [, ] It acts by blocking the binding of prostaglandin D2 (PGD2) to the DP2 receptor, thereby inhibiting the downstream signaling pathways involved in inflammatory responses. [, ] Fevipiprant is classified as a CRTH2 antagonist and has primarily been investigated for its role in managing allergic diseases, particularly asthma. [] Its oral bioavailability and targeted mechanism of action make it a promising candidate for further investigation in inflammation-driven diseases.

Future Directions
  • Optimizing Fevipiprant Therapy in Asthma:
    • Identifying biomarkers to predict treatment response and personalize therapy. []

Fevipiprant Acyl Glucuronide (AG) Metabolite

Compound Description: The acyl glucuronide (AG) metabolite is the primary metabolite of Fevipiprant. It is formed through glucuronidation, a major metabolic pathway for Fevipiprant elimination. This metabolite is considered inactive. [, ]

Relevance: The AG metabolite is directly derived from Fevipiprant, demonstrating the metabolic fate of Fevipiprant in vivo. [, ] This metabolite covalently binds to human plasma proteins, primarily albumin. Understanding its formation and behavior is crucial for comprehensive pharmacokinetic profiling of Fevipiprant. []

Probenecid

Compound Description: Probenecid is a drug primarily used to treat gout and hyperuricemia. It acts by inhibiting the renal tubular secretion of uric acid. Importantly, Probenecid also inhibits UDP-glucuronosyltransferases (UGTs) and organic anion transporters (OATs), particularly OAT3. []

Relevance: Probenecid is used as a tool compound in drug-drug interaction studies to investigate the impact of simultaneous inhibition of both glucuronidation and active renal secretion pathways of Fevipiprant. [] This helps to understand the potential for interactions with other drugs that might affect these elimination routes.

Cyclosporine

Compound Description: Cyclosporine is an immunosuppressant drug widely used in organ transplantation to prevent rejection. It is a known inhibitor of organic anion transporting polypeptide (OATP) 1B3 and P-glycoprotein (P-gp), both involved in drug transport. []

Relevance: Cyclosporine serves as a tool compound in drug-drug interaction studies to elucidate the role of OATP1B3 and P-gp in the absorption and elimination of Fevipiprant. [] This provides valuable insights into the potential for interactions with other drugs metabolized by or transported by these proteins.

Simvastatin

Compound Description: Simvastatin is a member of the statin family of drugs used to lower cholesterol levels in the blood. It is primarily metabolized by the enzyme CYP3A4 but is also a substrate of the transporter OATP1B1. []

Relevance: Simvastatin is used as a probe substrate for OATP1B1 in drug-drug interaction studies. Co-administration with Fevipiprant is investigated to assess the potential for Fevipiprant to inhibit OATP1B1-mediated uptake of Simvastatin. [] This is crucial for understanding potential drug interactions and ensuring the safe co-administration of these drugs.

Rosuvastatin

Compound Description: Rosuvastatin is another member of the statin class, used to lower cholesterol levels. Unlike Simvastatin, Rosuvastatin is less dependent on CYP3A4 for its metabolism and is primarily a substrate of the transporter OATP1B1. []

Relevance: Similar to Simvastatin, Rosuvastatin is used as a probe substrate to assess the inhibitory potential of Fevipiprant on the OATP1B1 transporter in clinical drug-drug interaction studies. [] This helps to predict the likelihood of Fevipiprant affecting the pharmacokinetics of other drugs primarily metabolized by OATP1B1.

Montelukast

Compound Description: Montelukast is a leukotriene receptor antagonist used to manage asthma and seasonal allergies. It acts by blocking the action of leukotrienes, inflammatory mediators that contribute to asthma symptoms. [, ]

Relevance: Montelukast serves as an active comparator in clinical trials evaluating the efficacy and safety of Fevipiprant in treating asthma. [, ] This allows for direct comparison of the efficacy of these two drugs with different mechanisms of action in managing asthma symptoms.

Prostaglandin D2 (PGD2)

Compound Description: Prostaglandin D2 (PGD2) is an inflammatory mediator produced by mast cells and other immune cells. It exerts its effects by binding to and activating two main receptors: the D prostanoid receptor (DP)1 and DP2 (also known as CRTH2). [, , , ]

Relevance: PGD2 is the endogenous ligand for the DP2 receptor, which Fevipiprant targets. [, , , ] Understanding the effects of PGD2 on different cell types involved in asthma, such as eosinophils and Th2 cells, is crucial for understanding the mechanism of action of Fevipiprant in reducing airway inflammation.

Δ12-PGJ2 (12-prostaglandin-J2)

Compound Description: Δ12-PGJ2 is a metabolite of PGD2. It is known to activate the DP2 receptor and contribute to the inflammatory response in the airways. []

Relevance: Δ12-PGJ2, along with other PGD2 metabolites, is investigated in studies assessing the inhibitory activity of Fevipiprant on eosinophil activation. [] These studies aim to confirm that Fevipiprant effectively blocks the DP2 receptor even when activated by PGD2 metabolites, ensuring its efficacy in a complex inflammatory environment.

CAY10471

Compound Description: CAY10471 is another DP2 receptor antagonist. It is often used as a tool compound in in vitro studies to investigate DP2 receptor signaling pathways. [, , ]

Relevance: CAY10471 serves as a comparator compound to Fevipiprant in studies investigating the impact of DP2 antagonism on airway smooth muscle (ASM) cell behavior. [, , ] This allows researchers to compare the effects of different DP2 antagonists and understand the potential for therapeutic targeting of DP2 in asthma.

Laropiprant

Compound Description: Laropiprant is a selective antagonist for the DP1 receptor. It is often co-administered with niacin (nicotinic acid) to reduce niacin-induced flushing, a common side effect. []

Relevance: Laropiprant is utilized in preclinical models of abdominal aortic aneurysm (AAA) to specifically investigate the role of the DP1 receptor in AAA formation, alongside the DP2 antagonist Fevipiprant. [] This helps to differentiate the contributions of each receptor subtype to the disease process.

AZD-1981

Compound Description: AZD-1981 is a CRTh2 receptor antagonist previously investigated as a potential treatment for asthma. []

Relevance: While not extensively discussed, AZD-1981 is included as a comparator in assessing the binding kinetics of Fevipiprant to the CRTh2 receptor. [] This comparison provides context for the relatively slow dissociation rate of Fevipiprant, potentially contributing to its clinical efficacy.

NVP-QAV680

Compound Description: NVP-QAV680 is an earlier DP2 receptor antagonist developed by Novartis. []

Relevance: NVP-QAV680 is the precursor compound that led to the discovery and development of Fevipiprant. [] Optimizing its structure and properties resulted in Fevipiprant, which exhibits improved potency and a longer receptor residence time.

Source and Classification

Fevipiprant falls under the category of anti-inflammatory agents specifically targeting the prostaglandin D2 pathway. It is classified as a selective CRTH2 antagonist, which positions it uniquely among therapeutic agents aimed at managing asthma and other allergic conditions .

Synthesis Analysis

Methods and Technical Details

Fevipiprant can be synthesized using various methods, including:

  1. Mannich Reaction: This involves the reaction of 2-methyl-7-azaindole with dimethylformamide dimethyl acetal, leading to the formation of key intermediates that are further processed to yield fevipiprant.
  2. Isotopic Labeling: A specific synthesis method includes the preparation of a tritiated isotopologue with a high specific activity, which is useful for pharmacokinetic studies .

The synthesis typically involves multiple steps, including the formation of intermediate compounds that undergo various chemical transformations to achieve the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of fevipiprant features a pyridine ring fused with a pyrrole moiety, along with a sulfonyl group and trifluoromethyl substituents. The specific arrangement contributes to its binding affinity and selectivity for CRTH2 receptors. Key structural data include:

  • Molecular Weight: 396.4 g/mol
  • Chemical Formula: C₁₇H₁₉F₃N₂O₄S
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Fevipiprant undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Key in forming the sulfonamide linkages that are crucial for its biological activity.
  • Acylation Reactions: Involved in modifying functional groups to enhance solubility and bioavailability.

These reactions are carefully controlled to ensure high yield and purity of the final product.

Mechanism of Action

Process and Data

Fevipiprant functions by selectively blocking the CRTH2 receptor, which plays a significant role in mediating eosinophilic inflammation in asthma. By inhibiting this receptor, fevipiprant reduces eosinophil recruitment to sites of inflammation, thereby alleviating symptoms associated with asthma exacerbations. Clinical studies have shown that treatment with fevipiprant leads to significant reductions in sputum eosinophil counts and improvements in lung function parameters such as forced expiratory volume in one second (FEV1) in certain patient subgroups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of fevipiprant include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Fevipiprant is primarily investigated for its potential application in treating asthma, particularly in patients with eosinophilic phenotypes. Its ability to modulate inflammatory responses makes it a candidate for other allergic diseases as well. Ongoing clinical trials continue to explore its efficacy across various demographics and severity levels of asthma .

Properties

CAS Number

872365-14-5

Product Name

Fevipiprant

IUPAC Name

2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid

Molecular Formula

C19H17F3N2O4S

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)

InChI Key

GFPPXZDRVCSVNR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-methanesulfonylbenzyl)-2-methyl-1H-pyrrolo(2,3-b)pyridin-3-yl)acetic acid
fevipiprant
NVP-QAW039

Canonical SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.